4-bromo-2-(1H-pyrazolo[3,4-b]pyridin-3-yl)thiazole
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Overview
Description
4-bromo-2-(1H-pyrazolo[3,4-b]pyridin-3-yl)thiazole is a heterocyclic compound that combines the structural features of thiazole and pyrazolopyridine. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities and its role as a building block in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-2-(1H-pyrazolo[3,4-b]pyridin-3-yl)thiazole typically involves the annulation of a thiazole ring to a pyridine core. One common method involves the reaction of 2-aminopyridine with 4-bromothiazole-2-carbaldehyde in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve a multi-step synthesis starting from commercially available precursors. The process often includes steps such as halogenation, cyclization, and purification through recrystallization or chromatography to achieve the desired purity and yield .
Chemical Reactions Analysis
Types of Reactions
4-bromo-2-(1H-pyrazolo[3,4-b]pyridin-3-yl)thiazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the thiazole ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Cyclization: It can participate in cyclization reactions to form more complex heterocyclic systems.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted thiazole derivatives, while oxidation and reduction can lead to different oxidation states of the compound .
Scientific Research Applications
4-bromo-2-(1H-pyrazolo[3,4-b]pyridin-3-yl)thiazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential as a therapeutic agent in various diseases.
Mechanism of Action
The mechanism of action of 4-bromo-2-(1H-pyrazolo[3,4-b]pyridin-3-yl)thiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit certain kinases or interact with DNA, affecting cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
- 3-(4-chlorothiazol-2-yl)-1H-pyrazolo[5,4-b]pyridine
- 3-(4-methylthiazol-2-yl)-1H-pyrazolo[5,4-b]pyridine
- 3-(4-aminothiazol-2-yl)-1H-pyrazolo[5,4-b]pyridine
Uniqueness
4-bromo-2-(1H-pyrazolo[3,4-b]pyridin-3-yl)thiazole is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity. The bromine atom can participate in various substitution reactions, allowing for the synthesis of a wide range of derivatives with potentially diverse pharmacological properties .
Properties
Molecular Formula |
C9H5BrN4S |
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Molecular Weight |
281.13 g/mol |
IUPAC Name |
4-bromo-2-(2H-pyrazolo[3,4-b]pyridin-3-yl)-1,3-thiazole |
InChI |
InChI=1S/C9H5BrN4S/c10-6-4-15-9(12-6)7-5-2-1-3-11-8(5)14-13-7/h1-4H,(H,11,13,14) |
InChI Key |
SGGGVOYEVGNPJJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(NN=C2N=C1)C3=NC(=CS3)Br |
Origin of Product |
United States |
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